Cas no 91859-02-8 (1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile)
1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile
- STK361568
- 1'-methyl-1,4'-bipiperidine-4'-carbonitrile
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- MDL: MFCD10005380
- Inchi: 1S/C12H21N3/c1-14-9-5-12(11-13,6-10-14)15-7-3-2-4-8-15/h2-10H2,1H3
- InChI Key: IDYMFGHEQYDZDU-UHFFFAOYSA-N
- SMILES: N1(CCCCC1)C1(C#N)CCN(C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 251
- Topological Polar Surface Area: 30.3
1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Advanced ChemBlocks | L21216-1G |
1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile |
91859-02-8 | 95% | 1G |
$305 | 2023-09-15 | |
| Advanced ChemBlocks | L21216-5G |
1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile |
91859-02-8 | 95% | 5G |
$970 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537838-1g |
1'-Methyl-[1,4'-bipiperidine]-4'-carbonitrile |
91859-02-8 | 98% | 1g |
¥3612.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537838-5g |
1'-Methyl-[1,4'-bipiperidine]-4'-carbonitrile |
91859-02-8 | 98% | 5g |
¥14353.00 | 2024-04-25 |
1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile
1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile (CAS No. 91859-02-8): A Comprehensive Overview
The compound 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile, identified by the CAS registry number 91859-02-8, is a synthetic organic compound with a complex structure that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of piperidine derivatives, which are widely studied for their role in medicinal chemistry and drug discovery. The molecule features a piperidine ring substituted with a methyl group and a cyano group, along with a piperidinyl substituent, making it a highly functionalized structure with potential for further modification and exploration.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile through various methodologies, including alkylation reactions, nucleophilic substitution, and catalytic processes. These methods have not only improved the yield and purity of the compound but also opened avenues for exploring its structural analogs. The synthesis of this compound is particularly notable for its ability to incorporate multiple functional groups in a single molecule, which is highly desirable in drug design.
The structural complexity of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile makes it an intriguing candidate for studying neurotransmitter reuptake inhibition, a mechanism that is central to the development of antidepressants and anti-anxiety medications. Recent studies have demonstrated that this compound exhibits significant activity against key neurotransmitter transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). These findings suggest that it could serve as a lead compound for developing novel therapeutics targeting mood disorders.
In addition to its pharmacological applications, 1-Methyl-4-(piperidin-1-yil)piperidine--carbonitrile has also been explored for its potential in radiopharmaceuticals and imaging agents. Its ability to undergo functionalization at specific positions on the piperidine ring allows for the incorporation of radioactive isotopes, making it a promising candidate for positron emission tomography (PET) imaging studies. This application highlights the versatility of the compound across different domains of chemical research.
The toxicological profile of CAS No. 91859--02--8 has been extensively studied to ensure its safety for therapeutic use. Recent toxicology studies indicate that the compound exhibits low acute toxicity and demonstrates favorable pharmacokinetic properties, including good bioavailability and limited metabolic liabilities. These characteristics are crucial for its potential translation into clinical settings.
Moreover, the compound has been investigated for its role in neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies suggest that it may exert its effects through modulation of oxidative stress pathways and enhancement of mitochondrial function, providing a new angle for neuroprotective drug development.
The synthesis and characterization of 1-Methyl--4-(pipecidin--yil)pipericine--carbonitrile have been optimized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques have provided detailed insights into its molecular structure, stereochemistry, and conformational flexibility, which are critical for understanding its biological activity.
In conclusion, CAS No. 91859--02--8, or 1-Methyl--4-(pipecidin--yil)pipericine--carbonitrile, represents a versatile and multifunctional compound with significant potential in medicinal chemistry, pharmacology, and imaging sciences. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for exploring novel therapeutic strategies and diagnostic agents.
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